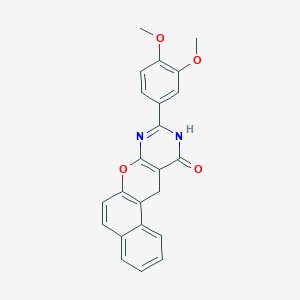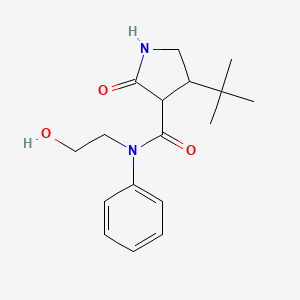![molecular formula C15H23N3O4S B6429955 N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide CAS No. 2034574-02-0](/img/structure/B6429955.png)
N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[2-(Furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide, also known as FTMED, is a novel compound that has recently been studied for its potential applications in scientific research. FTMED is a derivative of ethanediamide, a type of organic compound, and has a unique structure that makes it highly versatile and useful in a variety of scientific settings. FTMED has been investigated for its potential to be used as a synthetic intermediate in organic synthesis, as a model compound in biochemical and physiological research, and as a tool for studying the mechanism of action of various biological systems. The following paper will discuss the synthesis method of FTMED, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
Wissenschaftliche Forschungsanwendungen
N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide has been studied for its potential applications in scientific research. One of the most promising applications of N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide is its potential to be used as a synthetic intermediate in organic synthesis. N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide can be used to synthesize a variety of compounds, including organic and inorganic compounds, and can be used to create more complex structures. N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide has also been studied as a model compound in biochemical and physiological research. In this setting, N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide can be used to study the structure and function of various biological systems, as well as the mechanism of action of various biological processes. Finally, N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide has been studied as a tool for studying the mechanism of action of various biological systems, as well as for its potential use in drug discovery and development.
Wirkmechanismus
The mechanism of action of N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide is not yet fully understood, but several theories have been proposed. It is believed that N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide works by binding to a specific receptor or enzyme in the body and altering its activity. This altered activity can then lead to changes in the biochemical and physiological processes of the body. Additionally, N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide may act as an inhibitor of certain enzymes, leading to a decrease in the activity of certain biological pathways. Finally, N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide may also act as an agonist of certain receptors, leading to an increase in the activity of certain biological pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide are not yet fully understood, but several studies have been conducted to investigate its potential effects. One study found that N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide had an inhibitory effect on the enzyme acetylcholinesterase, leading to an increase in the level of acetylcholine in the body. This increase in acetylcholine can lead to an increase in cognitive function and memory. Additionally, N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide has been found to have a neuroprotective effect, protecting neurons from damage and promoting nerve regeneration. Finally, N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide has been found to have an anti-inflammatory effect, reducing inflammation and promoting healing.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide has several advantages and limitations when used in laboratory experiments. One of the main advantages of N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide is its versatility and potential for use in a variety of scientific settings. Additionally, N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide is relatively easy to synthesize in a laboratory setting and is relatively stable, making it an ideal compound for use in laboratory experiments. However, N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide does have some limitations. For example, N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide is not water soluble, making it difficult to use in certain experiments. Additionally, N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide is not very soluble in organic solvents, making it difficult to use in certain experiments.
Zukünftige Richtungen
The potential future directions for N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide are numerous. One potential future direction is to further study the mechanism of action of N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide and its potential applications in drug discovery and development. Additionally, N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide could be further studied for its potential as a synthetic intermediate in organic synthesis and as a model compound in biochemical and physiological research. Finally, N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide could be studied for its potential as a tool for studying the mechanism of action of various biological systems.
Synthesemethoden
N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide can be synthesized in a laboratory setting through a series of steps utilizing both organic and inorganic reagents. The first step involves the reaction of 2-methoxyethyl acetate with ammonia in the presence of a base catalyst such as sodium hydroxide to form N-(2-methoxyethyl) ethanediamide. This reaction is followed by the addition of furan-3-yl bromide and thiomorpholin-4-yl bromide to the ethanediamide in the presence of a base catalyst, such as potassium tert-butoxide, to produce N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide. In addition to the two steps described above, other methods of synthesis have been developed and are currently being studied.
Eigenschaften
IUPAC Name |
N'-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-21-7-3-16-14(19)15(20)17-10-13(12-2-6-22-11-12)18-4-8-23-9-5-18/h2,6,11,13H,3-5,7-10H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPDLUBXEGALHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=COC=C1)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(2-methoxyethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6429877.png)

![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B6429902.png)
![4-(methoxymethyl)-1-[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B6429907.png)
![5-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B6429913.png)
![2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B6429918.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B6429926.png)
![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methoxybenzamide](/img/structure/B6429933.png)
![N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6429936.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B6429942.png)
![1-[(oxolan-2-yl)methyl]-3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one](/img/structure/B6429949.png)
![5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B6429959.png)
![2-(1H-indol-3-ylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B6429967.png)